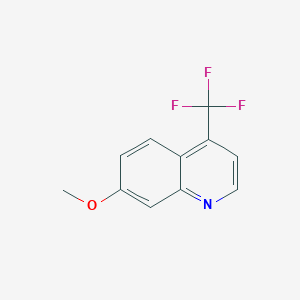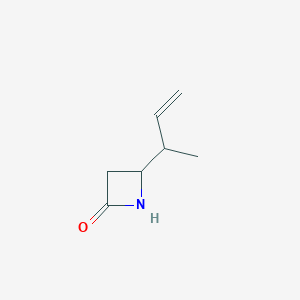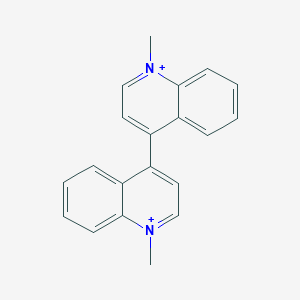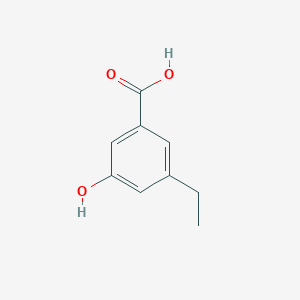
3-Ethyl-5-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of phenolic acid. Phenolic acids are known for their antioxidant properties and are commonly found in various plants. The compound’s structure consists of a benzene ring substituted with an ethyl group at the third position and a hydroxyl group at the fifth position, along with a carboxyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-hydroxybenzoic acid can be achieved through several methods. One common method involves the alkylation of 5-hydroxybenzoic acid with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl group, making it more nucleophilic and facilitating the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 3-Ethyl-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a strong base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted benzoic acids.
科学的研究の応用
3-Ethyl-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 3-ethyl-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It may induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
3-Hydroxybenzoic Acid: Lacks the ethyl group, making it less hydrophobic.
5-Hydroxybenzoic Acid: Lacks the ethyl group, affecting its reactivity and solubility.
3,5-Dihydroxybenzoic Acid: Contains an additional hydroxyl group, enhancing its antioxidant properties.
Uniqueness: 3-Ethyl-5-hydroxybenzoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
3-ethyl-5-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5,10H,2H2,1H3,(H,11,12) |
InChIキー |
CWNLUCRBLMJZES-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


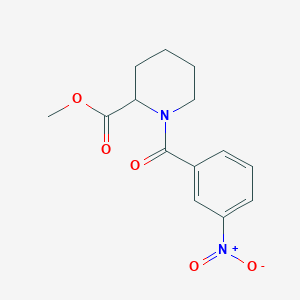
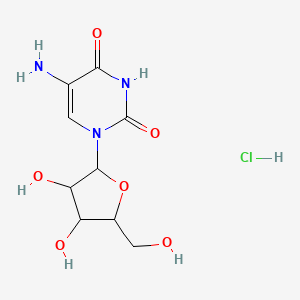
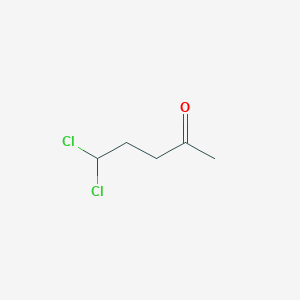
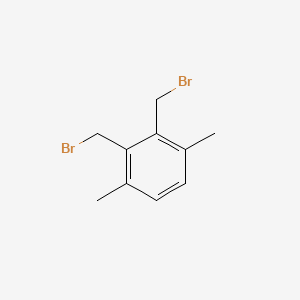
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
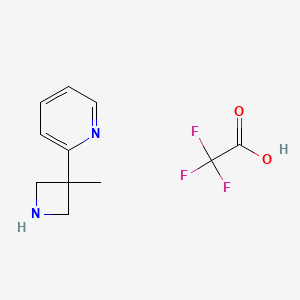
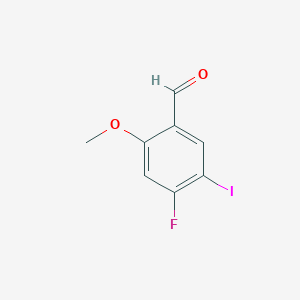
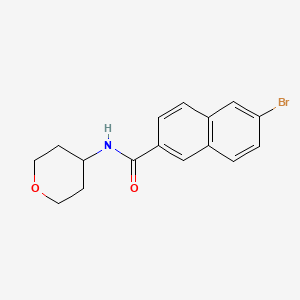
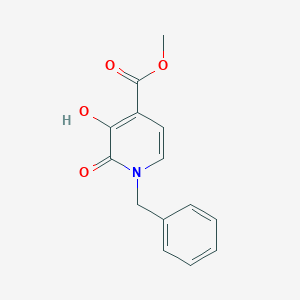
![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
